2-[(4-Bromophenyl)imino]-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one
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Overview
Description
. The compound consists of a thiazolidinone ring, a bromophenyl group, and a hydroxy-dimethoxybenzylidene moiety, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)imino]-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 4-bromobenzaldehyde with 4-hydroxy-3,5-dimethoxybenzaldehyde in the presence of a thiazolidinone precursor . The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)imino]-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the imine group to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thiazolidinones with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Mechanism of Action
The mechanism by which 2-[(4-Bromophenyl)imino]-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes . The anticancer properties could be related to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Shares the bromophenyl-thiazole core structure but lacks the hydroxy-dimethoxybenzylidene moiety.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Contains a bromophenyl group and dimethoxyphenyl group but differs in the heterocyclic ring structure.
Uniqueness
2-[(4-Bromophenyl)imino]-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring, bromophenyl group, and hydroxy-dimethoxybenzylidene moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H15BrN2O4S |
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Molecular Weight |
435.3 g/mol |
IUPAC Name |
(5Z)-2-(4-bromophenyl)imino-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15BrN2O4S/c1-24-13-7-10(8-14(25-2)16(13)22)9-15-17(23)21-18(26-15)20-12-5-3-11(19)4-6-12/h3-9,22H,1-2H3,(H,20,21,23)/b15-9- |
InChI Key |
GKBIRLAJPYYZKL-DHDCSXOGSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2 |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=C2C(=O)NC(=NC3=CC=C(C=C3)Br)S2 |
Origin of Product |
United States |
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